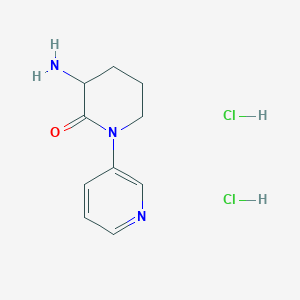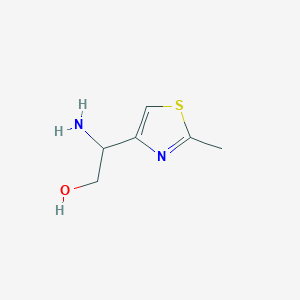
2-Amino-2-(2-methylthiazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold in drug development and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with ammonia and a reducing agent. The reaction typically takes place under mild conditions, with the aldehyde being reduced to the corresponding alcohol in the presence of ammonia, which introduces the amino group.
Industrial Production Methods
Industrial production of this compound often involves the use of chloropropanone and thiourea. The process includes adding water and thiourea to a reactor, followed by the gradual addition of chloropropanone. The mixture is then refluxed for a couple of hours, cooled, and treated with sodium hydroxide. The resulting product is extracted and purified through distillation .
化学反応の分析
Types of Reactions
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-amino-4-methylthiazole: Similar in structure but lacks the ethan-1-ol moiety.
2-amino-1,3-thiazole: Lacks the methyl group at the 2-position.
2-amino-2-(2-thiazolyl)ethanol: Similar but without the methyl group on the thiazole ring.
Uniqueness
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol is unique due to the presence of both the amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. The methyl group on the thiazole ring also contributes to its distinct chemical properties, making it a valuable compound in various applications .
特性
分子式 |
C6H10N2OS |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
2-amino-2-(2-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-4-8-6(3-10-4)5(7)2-9/h3,5,9H,2,7H2,1H3 |
InChIキー |
NSGWWFVDEOLNFU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


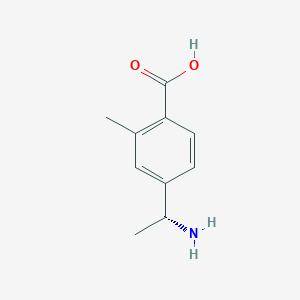
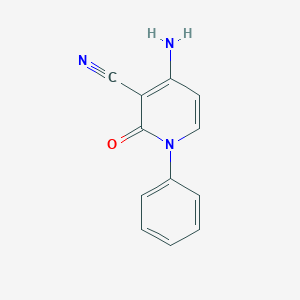
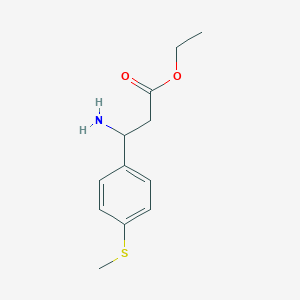
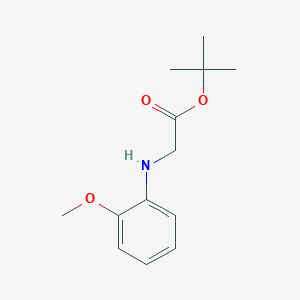

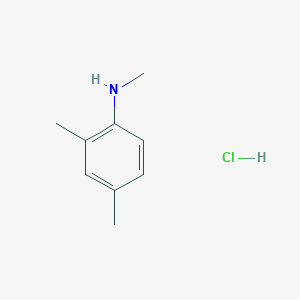

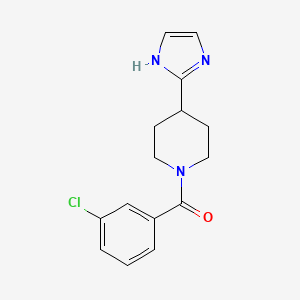
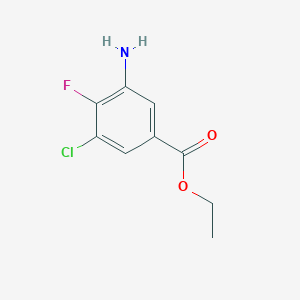
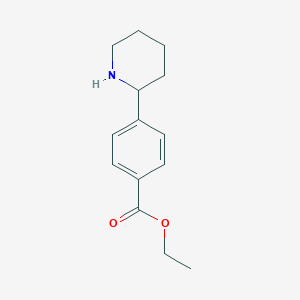
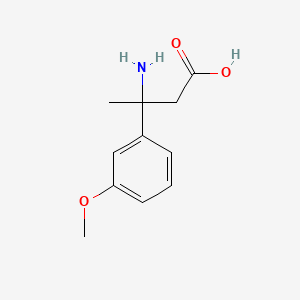

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)
